molecular formula C17H18N2O3 B2827125 Ethyl 4-(benzylcarbamoylamino)benzoate CAS No. 894498-05-6

Ethyl 4-(benzylcarbamoylamino)benzoate

Cat. No. B2827125
CAS RN: 894498-05-6
M. Wt: 298.342
InChI Key: RWYJNVFPDNEYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzylcarbamoylamino)benzoate is likely a derivative of benzocaine, a local anesthetic . Benzocaine, also known as ethyl p-aminobenzoate, is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide .


Synthesis Analysis

While the specific synthesis process for Ethyl 4-(benzylcarbamoylamino)benzoate is not available, benzocaine derivatives are generally synthesized through electrophilic and nucleophilic reactions . For instance, the reaction between benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole yields ethyl 4-(2-cyanoacetamido)benzoate .


Chemical Reactions Analysis

Benzocaine and its derivatives undergo various chemical reactions to form structures with antimicrobial, anti-inflammatory, and anticancer activities . These reactions result from the inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Scientific Research Applications

Electro-Optical Applications

Ethyl 4-amino benzoate, a compound similar to Ethyl 4-(benzylcarbamoylamino)benzoate, has been identified as a potential candidate for electro-optical applications . Scientists have reported the growth of a bulk size ethyl 4-amino benzoate crystal using a single zone transparent resistive furnace . The grown crystal possesses reasonably good transmittance over the visible spectrum, making it suitable for electro-optical applications .

Organic Light Emitting Diode (OLED) Applications

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), another compound similar to Ethyl 4-(benzylcarbamoylamino)benzoate, and its complexes with Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ have been theoretically studied for their OLED properties . Complexation with selected metal ions improves hole and electron transfer rates, enhancing the charge transport properties of the compound .

Organic Solar Cell (OSC) Applications

The same compound, EMAB, and its complexes have also been studied for their OSC properties . The energy gap of EMAB reduces significantly upon complexation, making these complexes good electron donors to (6,6)-phenyl-C61-butyric acid methyl ester (PCBM), a common electron acceptor in OSCs . The open circuit voltage of the compounds is good enough for practical usage in OSC applications .

Luminescence Properties

The luminescence properties of EMAB and its complexes have been enhanced through complexation . The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .

Future Directions

While specific future directions for Ethyl 4-(benzylcarbamoylamino)benzoate are not available, research on benzocaine and its derivatives continues to be a promising field. For instance, benzocaine has been used as a precursor for the synthesis of promising derivatives with antimicrobial, anti-inflammatory, and anticancer activities .

Mechanism of Action

Target of Action

Ethyl 4-(benzylcarbamoylamino)benzoate is a derivative of benzocaine , a local anesthetic that acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of Ethyl 4-(benzylcarbamoylamino)benzoate are likely to be similar, namely the sodium channels on nerve cells .

Mode of Action

The compound diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

Benzocaine derivatives have been associated with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

Benzocaine, a structurally similar compound, has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief . These properties may also apply to Ethyl 4-(benzylcarbamoylamino)benzoate.

Result of Action

Benzocaine derivatives have shown promising features that could be correlated with their biological activities . For example, some bioactive modifications of benzocaine have been used for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke, and as antitumor agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(benzylcarbamoylamino)benzoate. For example, higher initial concentration of the compound, stronger optical power, and lower pH could stimulate the formation of transformation products . .

properties

IUPAC Name

ethyl 4-(benzylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-22-16(20)14-8-10-15(11-9-14)19-17(21)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYJNVFPDNEYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.